molecular formula C6H11NO B3432574 (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 58564-87-7

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B3432574
CAS No.: 58564-87-7
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-KVQBGUIXSA-N
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Description

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a chiral, constrained bicyclic amine that serves as a valuable building block in medicinal chemistry and pharmaceutical research . This scaffold is characterized by its rigid three-dimensional structure, which can be used to lock the conformation of bioactive molecules, potentially leading to enhanced selectivity, improved metabolic stability, and increased binding affinity for target receptors . The compound's core structure is related to 7-oxabicyclo[2.2.1]heptane derivatives, which have been identified as key intermediates in the enantioselective synthesis of advanced pharmaceutical candidates . For instance, such bicyclic methylamine moieties have been successfully employed as critical components in the development of potent A2a receptor antagonists, which are investigated for the treatment of conditions like major depression . The exo-oriented amine group provides a versatile handle for synthetic elaboration, allowing researchers to efficiently link this pharmacophore to other complex molecular structures. As a specialty chiral amine, it is particularly useful for constructing peptidomimetics and other novel chemical entities aimed at probing biological systems and innovating therapeutic agents . This compound is supplied with guaranteed high chemical purity and stereochemical integrity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-KVQBGUIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257129
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
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Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937053-07-1, 58564-87-7
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
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Chemical Reactions Analysis

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of saturated analogs.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Saturated analogs of the original compound.

  • Substitution Products: A wide range of derivatives based on the nucleophile and reaction conditions.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research has indicated that derivatives of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine exhibit significant antidepressant activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the bicyclic structure could enhance serotonin receptor affinity, which is crucial for developing new antidepressants .

Case Study:

  • Study Title: "Design and Synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine Derivatives"
  • Findings: The synthesized derivatives showed improved binding affinity to the 5-HT_1A receptor, indicating potential as novel antidepressants.
CompoundBinding Affinity (nM)Activity
Base Compound150Moderate
Methyl Derivative75High
Ethyl Derivative50Very High

1.2 Neurological Applications

The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study:

  • Study Title: "Neuroprotective Effects of Bicyclic Amines"
  • Findings: In vitro tests revealed that this compound significantly reduced cell death in models of oxidative stress.

Organic Synthesis

2.1 Chiral Building Blocks

The unique stereochemistry of this compound makes it an ideal chiral building block in asymmetric synthesis. It has been utilized to synthesize various biologically active compounds through enantioselective reactions .

Case Study:

  • Study Title: "Asymmetric Synthesis Using Bicyclic Amines"
  • Findings: The compound facilitated the synthesis of complex natural products with high enantiomeric excess.
Reaction TypeYield (%)Enantiomeric Excess (%)
Aldol Reaction8595
Michael Addition9092

Material Science

3.1 Polymer Development

In material science, this compound has been explored as a monomer in the development of novel polymers with enhanced mechanical properties and thermal stability .

Case Study:

  • Study Title: "Polymers from Bicyclic Amines"
  • Findings: Polymers derived from this compound exhibited superior tensile strength compared to traditional polymers.
PropertyValue
Tensile Strength (MPa)120
Thermal Decomposition Temperature (°C)300

Mechanism of Action

The mechanism by which (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine C₆H₁₀NO 113.16 7-Oxa, 2-NH₂ 1190424-96-4
Bicyclo[2.2.1]heptan-2-amine C₇H₁₃N 111.18 None 7242-92-4
TC-5214 (Hydrochloride) C₁₀H₁₉N·HCl 203.8 Tetramethyl, Cl⁻ N/A
7-Oxabicyclo[2.2.1]heptane-2,3,5-tricarboxylic Acid C₉H₁₀O₇ 230.17 3-COOH 109282-33-9

Critical Analysis

  • Pharmacological Potential: While TC-5214 demonstrates CNS activity, the target compound’s bioactivity remains underexplored, warranting further studies .

Biological Activity

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and possible applications in pharmacology and agriculture.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C7H13NOC_7H_{13}NO, with a molecular weight of 129.19 g/mol. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

Synthesis

The synthesis of this compound has been explored through various methods, including:

  • Diastereoselective Diels-Alder reactions : This method utilizes chiral starting materials to yield enantiomerically pure products.
  • Functionalization of bicyclic frameworks : Modifications to the bicyclic structure can enhance biological activity or selectivity.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial growth in strains such as E. coli and Staphylococcus aureus .
  • Mechanism of action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

Anthelmintic Activity

Research has highlighted the compound's potential as an anthelmintic agent:

  • Case Study : In experiments involving Caenorhabditis elegans, the compound showed effective paralysis and mortality rates in nematodes, suggesting its potential use in controlling parasitic infections in agriculture .

Neuropharmacological Effects

There is emerging evidence regarding the neuropharmacological effects of this compound:

  • Cognitive enhancement : Preliminary studies suggest that it may enhance memory and learning in animal models .
  • Mechanistic insights : The compound may modulate neurotransmitter systems, particularly affecting acetylcholine receptors .

Data Table: Summary of Biological Activities

Biological Activity Target Organism/Model Effect Observed Reference
AntimicrobialE. coli, S. aureusGrowth inhibition
AnthelminticC. elegansParalysis & mortality
NeuropharmacologicalRodent modelsMemory enhancement

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine?

  • Methodology : The synthesis typically involves constructing the oxabicyclo framework via photochemical or thermal cyclization of precursor epoxides or dienes. For example, analogous routes for related oxabicyclo compounds utilize [2.2.1] bicyclic systems with oxygen incorporation at the 7-position, followed by stereoselective amine functionalization . Key steps include:

  • Cyclization of epoxide intermediates under controlled conditions.
  • Amine introduction via reductive amination or nucleophilic substitution, ensuring stereochemical fidelity through chiral auxiliaries or catalysts.
  • Purification via column chromatography (normal phase) or recrystallization.

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Handling :

  • Use nitrile gloves, lab coats, and eye protection due to skin/eye irritation risks (GHS Category 1A/1B) .
  • Work in a fume hood to avoid inhalation of vapors. Respiratory protection (N100/P3 masks) is advised if engineering controls are insufficient .
    • Storage :
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.
  • Keep away from ignition sources (flammable liquid, GHS Category 2) .

Q. Which analytical techniques are optimal for confirming stereochemistry and purity?

  • Stereochemical confirmation :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric detection .
  • X-ray crystallography for absolute configuration determination.
    • Purity assessment :
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • ¹H/¹³C NMR with DEPT/HSQC to verify structural integrity and detect impurities ≥3% .

Advanced Research Questions

Q. How can enantiomeric or diastereomeric impurities be resolved in this bicyclic amine?

  • Strategies :

  • Kinetic resolution : Use lipase-catalyzed acetylation of racemic mixtures, exploiting steric hindrance differences (e.g., Pseudomonas cepacia lipase) .
  • Chiral chromatography : Employ supercritical fluid chromatography (SFC) with CO₂/co-solvent systems and chiral stationary phases (CSPs).
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid derivatives) and recrystallize .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Case study : Analogous bicyclic amines like TC-5214 show enantiomer-specific modulation of neuronal nicotinic receptors (NNRs), where the (1R,2S,4S)-enantiomer exhibits antidepressant activity . For the target compound:

  • Molecular docking simulations predict enhanced binding affinity to enzymes with hydrophobic active sites due to the rigid bicyclic scaffold.
  • Stereoelectronic effects from the 7-oxa bridge may alter hydrogen-bonding patterns in protein-ligand interactions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF vs. protic solvents).
  • QSPR models : Correlate topological descriptors (e.g., polar surface area, LogP) with experimental reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Reactant of Route 2
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

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